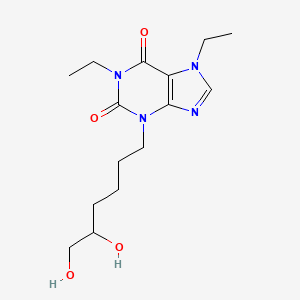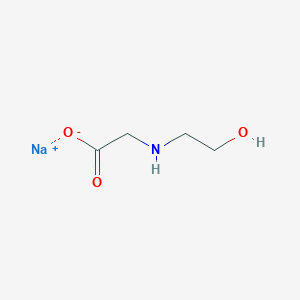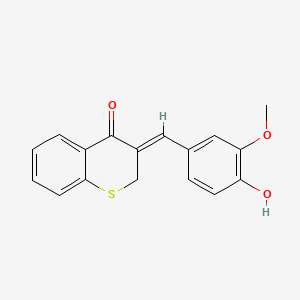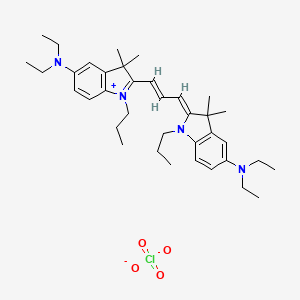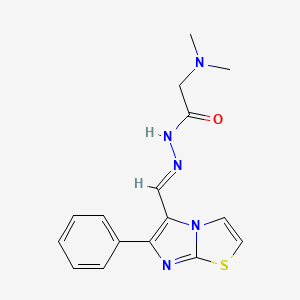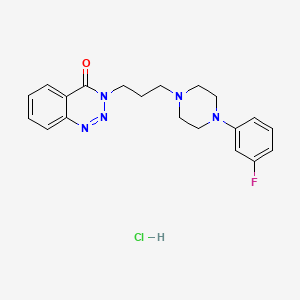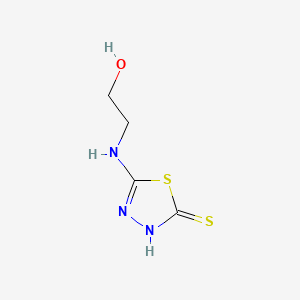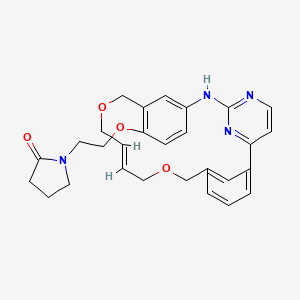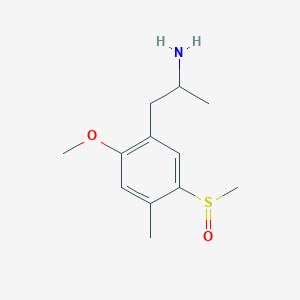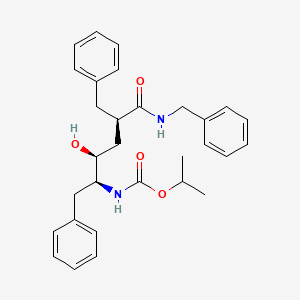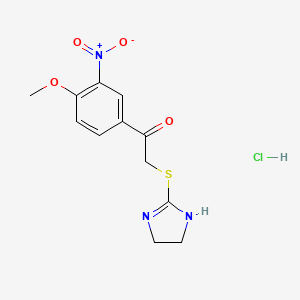
Acetophenone, 2-(2-imidazolin-2-ylthio)-4'-methoxy-3'-nitro-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride is a complex organic compound that belongs to the class of substituted acetophenones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride typically involves the condensation of 2-imidazoline with a substituted acetophenone derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated process control systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazoline ring can be reduced to an imidazole ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted acetophenone derivative, while substitution of the methoxy group can produce various functionalized acetophenone derivatives .
科学的研究の応用
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
類似化合物との比較
Similar Compounds
- Acetophenone, 5-bromo-2-hydroxy-2-(2-imidazolin-2-ylthio)-, monohydrochloride
- Acetophenone, 3’-chloro-4’-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
- Acetophenone, 3’-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4’-propoxy-, monohydrochloride
Uniqueness
The unique combination of functional groups in acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
130623-21-1 |
|---|---|
分子式 |
C12H14ClN3O4S |
分子量 |
331.78 g/mol |
IUPAC名 |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-methoxy-3-nitrophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H13N3O4S.ClH/c1-19-11-3-2-8(6-9(11)15(17)18)10(16)7-20-12-13-4-5-14-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H |
InChIキー |
HHPJDZVLTSIIQE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


